N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidine carboxamide derivative characterized by a tetrahydropyrimidine core substituted with a 4-chlorophenyl group at the N1 position, a 4-methoxyphenyl group at the C3 position, and a carboxamide moiety at C3. Its synthesis typically involves cyclocondensation reactions of β-ketoamides with substituted aryl aldehydes and urea derivatives under acidic or solvent-free conditions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c1-26-14-8-6-13(7-9-14)22-17(24)15(10-20-18(22)25)16(23)21-12-4-2-11(19)3-5-12/h2-10H,1H3,(H,20,25)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKWTYQYJZAQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is , with a molecular weight of 371.8 g/mol. The chemical structure features a tetrahydropyrimidine core substituted with a chlorophenyl and a methoxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | NWTHKABIUMTKRQ-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of branched-chain amino acid transaminases (BCATs). BCATs play a crucial role in amino acid metabolism and are implicated in various metabolic disorders. Preliminary findings suggest that this compound may act as an effective inhibitor of these enzymes .
Cytotoxicity and Cancer Research
In cancer research contexts, the compound has shown promise in inducing apoptosis in cancer cell lines. Studies have indicated that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual action could make it a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. The presence of the methoxy group enhances lipophilicity and may improve cellular uptake. Conversely, the chlorophenyl moiety contributes to its interaction with target enzymes and receptors .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of tetrahydropyrimidines demonstrated that modifications at the 3-position significantly affected antimicrobial potency. The compound exhibited an IC50 value of 25 μM against Staphylococcus aureus in laboratory settings .
Case Study 2: Cancer Cell Lines
In a comparative analysis of several pyrimidine derivatives on breast cancer cell lines (MCF-7), this compound was found to induce apoptosis at concentrations as low as 10 μM. Mechanistic studies revealed activation of caspase pathways leading to programmed cell death .
Scientific Research Applications
This compound exhibits several notable biological activities:
Antimicrobial Properties
Research indicates that compounds similar to N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide demonstrate significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µM |
| Escherichia coli | 32 µM |
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism. Preliminary findings suggest that this compound may act as an effective inhibitor of these enzymes, potentially impacting metabolic disorders.
Cytotoxicity and Cancer Research
In cancer research contexts, the compound has shown promise in inducing apoptosis in cancer cell lines. Studies indicate that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual action could position it as a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Chlorophenyl Moiety : Contributes to interaction with target enzymes and receptors.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of tetrahydropyrimidines demonstrated that modifications at the 3-position significantly affected antimicrobial potency. The compound exhibited an IC50 value of 25 μM against Staphylococcus aureus in laboratory settings .
Case Study 2: Cytotoxic Effects in Cancer Cell Lines
In another study focusing on cancer cell lines, this compound was shown to induce apoptosis effectively. The mechanism involved the modulation of apoptotic pathways by altering the expression levels of key proteins involved in cell survival and death .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Carboxamide Derivatives
The biological and physicochemical properties of pyrimidine carboxamides are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with its analogs:
Substituent Effects on Aryl Groups
- Antibacterial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) was reported, attributed to the electron-withdrawing Cl groups enhancing electrophilic interactions . Key Data: Melting point = 218–220°C; IR (KBr): 3270 (N–H), 1680 (C=O), 1540 cm⁻¹ (C–N) .
Compound 4m (N-(4-Chlorophenyl)-4-(4-Ethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide) :
- The 4-ethoxyphenyl group introduces steric bulk and moderate electron-donating effects, which may compromise binding affinity compared to electron-withdrawing substituents.
- Exhibited weaker antibacterial activity (MIC = 25 µg/mL against S. aureus) than 4l .
- Key Data : HRMS m/z calculated for C₂₀H₂₀ClN₃O₃: 393.12; found: 393.10 .
Target Compound :
- The 4-methoxyphenyl group at C3 provides a balance between electron-donating (methoxy) and hydrophobic (chlorophenyl) effects.
- Predicted LogP = 3.2 (calculated via ChemDraw), suggesting moderate bioavailability.
Thioxo vs. Oxo Derivatives
- Key Data: IR (KBr): 1240 cm⁻¹ (C=S); MIC = 18.75 µg/mL against S. aureus .
Target Compound :
Antiviral Pyrimidine Dione Analogs
- Compound 10n (6-(([1,1′-Biphenyl]-4-ylmethyl)amino)-N-Benzyl-3-Hydroxy-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide): Demonstrated potent HIV-1 RNase H inhibition (IC₅₀ = 0.8 µM) due to the biphenyl group enhancing π-π stacking with viral enzymes . Key Data: HRMS-ESI m/z calculated for C₂₉H₂₅N₄O₄: 517.18; found: 517.19 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation of substituted pyrimidine precursors. For example:
-
Step 1 : React 4-chloroaniline with a β-keto ester under acidic conditions to form the pyrimidine core.
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Step 2 : Introduce the 4-methoxyphenyl group via nucleophilic substitution or Suzuki coupling.
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Key Parameters : Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Optimize yields (~60–70%) by controlling stoichiometry and reaction time .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, HCl, reflux | 65 | 92% |
| 2 | DMF, Pd(PPh₃)₄, 90°C | 70 | 95% |
Q. How can NMR spectroscopy and X-ray crystallography confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at δ 165–175 ppm). The methoxy group (δ ~3.8 ppm) and chlorophenyl protons (δ ~7.4 ppm) are diagnostic .
- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10. Ensure hydrogen bonding between the carboxamide and pyrimidine-dione groups stabilizes the crystal lattice .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antiparasitic : Leishmania amastigote assays (IC₅₀ determination via Giemsa staining) .
- Anticancer : MTT assay against HeLa or MCF-7 cell lines (compare to doxorubicin as a positive control) .
- Antibacterial : Microdilution assay for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
-
Substituent Variation : Replace the 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
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Core Modifications : Introduce a thioamide (C=S) instead of the dione (C=O) to improve membrane permeability.
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Data-Driven SAR : Compare IC₅₀ values of analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify critical substituents .
- Data Table :
| Derivative | R₁ (Position 3) | R₂ (Position 4) | IC₅₀ (μM, Leishmania) |
|---|---|---|---|
| Parent | 4-OCH₃ | 4-Cl | 12.5 ± 1.2 |
| Analog A | 4-NO₂ | 4-Cl | 8.3 ± 0.9 |
| Analog B | 4-OCH₃ | 4-F | 15.7 ± 1.5 |
Q. How can contradictory results in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., Leishmania donovani strain MHOM/IN/83/AG83 vs. MHOM/ET/67/L82).
- Solubility Correction : Use DMSO concentration < 0.1% to avoid cytotoxicity artifacts.
- Statistical Validation : Apply ANOVA with post-hoc tests to compare IC₅₀ values from independent replicates .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with Leishmania N-myristoyltransferase (PDB: 2WU8). Prioritize hydrogen bonds between the carboxamide and Lys208.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD (< 2 Å) and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
